molecular formula C8H14O2 B8480163 Butanoic acid, (2E)-2-butenyl ester CAS No. 88686-13-9

Butanoic acid, (2E)-2-butenyl ester

货号: B8480163
CAS 编号: 88686-13-9
分子量: 142.20 g/mol
InChI 键: RTMMLEZUIUUHHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Butanoic acid, (2E)-2-butenyl ester (CAS: Not explicitly provided; synonyms include (E)-2-butenyl butanoate) is an ester derived from butanoic acid and (2E)-2-butenol. Structurally, it features a four-carbon butanoic acid backbone esterified with a trans-configured butenyl group. This compound is characterized by its fruity or floral aroma, typical of short-chain esters, and is utilized in flavor and fragrance industries . Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol (calculated from structural analogs in ).

属性

CAS 编号

88686-13-9

分子式

C8H14O2

分子量

142.20 g/mol

IUPAC 名称

but-2-enyl butanoate

InChI

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3

InChI 键

RTMMLEZUIUUHHW-UHFFFAOYSA-N

规范 SMILES

CCCC(=O)OCC=CC

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table compares butanoic acid, (2E)-2-butenyl ester with structurally related esters, focusing on molecular properties, natural occurrence, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Natural Source Aroma Profile Key Applications References
Butanoic acid, (2E)-2-butenyl ester C₈H₁₄O₂ ~142.20 Not explicitly reported Fruity/floral Fragrances, flavoring agents
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 Kiwifruit, apple, brandy Pineapple, banana Food flavoring, cosmetics
Butanoic acid, hexyl ester C₁₀H₂₀O₂ 172.26 Dry-cured ham, butter Sweet, waxy Aroma enhancement in meats
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₄O₂ 130.18 Pineapple, apple Fruity, apple-like Fruit flavor formulations
(E)-Hex-2-enyl 3-methylbutanoate C₁₁H₂₀O₂ 184.28 Synthetic/plant sources Green, tropical Perfumery, specialty flavors
Butanoic acid, 2-hexenyl ester, (E) C₁₀H₁₈O₂ 170.25 Not reported Fresh, fruity Hypothetical use in fragrances

Key Differences and Insights:

Chain Length and Volatility: Shorter esters (e.g., ethyl ester, MW 116.16) exhibit higher volatility and stronger fruity notes, making them dominant in fresh fruits like kiwifruit and pineapple . Longer esters (e.g., hexyl ester, MW 172.26) are less volatile, contributing to sustained aroma profiles in processed foods like dry-cured ham . Butanoic acid, (2E)-2-butenyl ester (MW ~142.20) likely bridges these categories, offering moderate volatility suitable for balanced fragrance formulations.

Structural Isomerism and Aroma: Esters with branched chains (e.g., 2-methyl- or 3-methyl-) or unsaturated groups (e.g., (E)-2-butenyl) exhibit distinct aroma profiles. For example, (E)-Hex-2-enyl 3-methylbutanoate has a "green" note due to its unsaturated and branched structure , while the straight-chain ethyl ester is more "banana-like" . The trans (E)-configuration in butenoic acid esters enhances stability and aroma intensity compared to cis isomers, as seen in (E)-2-hexenyl butanoate .

Natural Occurrence and Biosynthesis: Ethyl and methyl esters of butanoic acid are abundant in fruits (e.g., apple, pineapple) due to enzymatic esterification during ripening .

Industrial Applications :

  • Ethyl and methyl esters are staples in food flavoring, whereas longer-chain esters (e.g., hexyl) are used in meat products for aroma retention .
  • The unsaturated (E)-2-butenyl ester’s unique structure makes it a candidate for high-value perfumery, mimicking rare floral scents .

Research Findings and Data Trends

  • Chromatographic Behavior: shows that butanoic acid esters with unsaturated groups (e.g., (E)-2-butenyl) elute earlier in GC-MS than saturated analogs due to reduced polarity, aiding in analytical identification .
  • Sensory Impact : In pineapple varieties, branched esters (e.g., 2-methyl-) are cultivar-specific, highlighting the role of substituents in aroma differentiation .

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